![molecular formula C20H23N3O2 B2564528 N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2034208-06-3](/img/structure/B2564528.png)
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide, also known as JNJ-17203212, is a small molecule that has been developed as a selective antagonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a member of the opioid receptor family and is involved in the regulation of pain perception, stress response, and reward pathways. JNJ-17203212 has been studied extensively for its potential therapeutic applications in various conditions, including pain, anxiety, depression, and drug addiction.
Scientific Research Applications
- The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives showed better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising activity, inhibiting collagen expression and hydroxyproline content .
- The pyrimidine moiety, which is part of this compound, is considered a privileged structure in medicinal chemistry. Researchers often explore pyrimidine-containing compounds for their diverse biological and pharmaceutical activities. This compound’s unique structure makes it an intriguing candidate for drug discovery .
- The compound’s synthetic route involves several steps, including esterification and oxidation, to obtain the key intermediate. Its synthesis contributes to the field of organic chemistry and provides insights into heterocyclic compound design .
- Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial activity. Further studies could explore its potential as an antimicrobial agent .
- Similar to antimicrobial properties, pyrimidine-based compounds are known for their antiviral effects. Investigating this compound’s antiviral activity could be valuable .
- Pyrimidine derivatives have shown promise as antitumor agents. While specific data on this compound’s antitumor activity are not available in the mentioned study, further research could explore its potential in cancer therapy .
Anti-Fibrosis Activity
Medicinal Chemistry and Drug Discovery
Organic Synthesis
Antimicrobial Properties
Antiviral Applications
Antitumor Research
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(22-13-15-11-18(14-21-12-15)16-1-2-16)17-3-5-19(6-4-17)23-7-9-25-10-8-23/h3-6,11-12,14,16H,1-2,7-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGDNTZGHNKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.